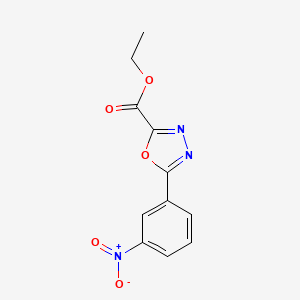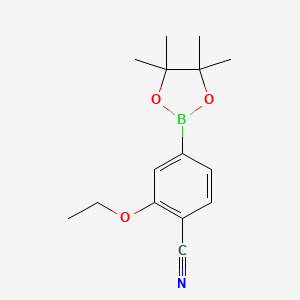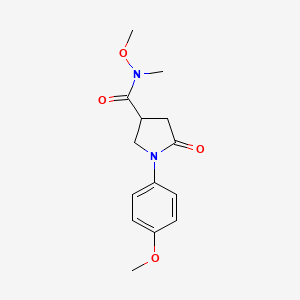
Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate
Vue d'ensemble
Description
Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate is a chemical compound with the molecular formula C12H10N2O5 . It is related to the class of antibiotics that have nitroimidazole in their structures .
Molecular Structure Analysis
The molecular structure of Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate consists of an oxadiazole ring attached to a nitrophenyl group and a carboxylate group . The InChI code for this compound is 1S/C12H10N2O5/c1-2-18-12(15)10-11(19-7-13-10)8-4-3-5-9(6-8)14(16)17/h3-7H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate has a molecular weight of 262.22 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the search results.Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate and its derivatives exhibit a wide range of biological activities, making them of significant interest in the field of medicinal chemistry. The synthesis and evaluation of these compounds have been explored in various studies, highlighting their potential in antibacterial, antifungal, anti-inflammatory, and anticancer applications.
Antimicrobial Activities : A study demonstrated the synthesis of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol from 3-nitrobenzoic acid, which were screened for antibacterial activity against several gram-negative and gram-positive bacteria. Most of the compounds exhibited significant activity, comparable to standard drugs like Ciprofloxacin and Gentamycin (Aziz‐ur‐Rehman et al., 2013).
Antibacterial and Antifungal Efficacy : The antibacterial and antifungal properties of 1,3,4-oxadiazole derivatives were assessed, revealing compounds F3 and F4 with remarkable antibacterial activities against Staphylococcus aureus and Escherichia coli (E. Jafari et al., 2017).
Anti-inflammatory Potential : Some new biologically active 1,3,4-oxadiazolyl nitroindoles were synthesized and studied for their anti-inflammatory activity, showcasing the therapeutic potential of these derivatives (B. Narayana et al., 2005).
Anticancer Applications : The evaluation of novel 1,3,4-oxadiazole derivatives containing a piperidine nucleus against various bacterial strains indicated their promising antibacterial activity and highlighted their potential in anticancer research (J. Iqbal et al., 2017).
Corrosion Inhibition for Industrial Applications : Pyranpyrazole derivatives, including those related to ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate, were explored as corrosion inhibitors for mild steel, useful in industrial pickling processes. These studies not only contribute to pharmaceutical research but also to materials science, demonstrating the multifaceted applications of these compounds (P. Dohare et al., 2017).
Propriétés
IUPAC Name |
ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c1-2-18-11(15)10-13-12-9(19-10)7-4-3-5-8(6-7)14(16)17/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSJPSGGSCHNRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001161736 | |
| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-(3-nitrophenyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001161736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate | |
CAS RN |
1401521-92-3 | |
| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-(3-nitrophenyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401521-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-(3-nitrophenyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001161736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine](/img/structure/B1404696.png)

![7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1404699.png)


![Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine](/img/structure/B1404706.png)



![(4-{2,4-Diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}phenyl)methanol](/img/structure/B1404713.png)

![tert-butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-[methoxy(methyl)carbamoyl]pentyl]carbamate](/img/structure/B1404715.png)
![4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1404717.png)
